(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Description
The compound (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide (CAS: 1327169-98-1) is a chromene-based carboxamide derivative with a molecular formula of C₂₀H₁₄ClN₃O₂S and a molecular weight of 395.9 g/mol . Its structure features:
- A chromene core with a (Z)-configured imino group at position 2.
- A 3-chloro-4-methylphenyl substituent on the imine nitrogen.
- A 1,3-thiazol-2-yl carboxamide group at position 3.
Chromene derivatives are known for diverse biological activities, including antifungal, antitumor, and anti-inflammatory properties .
Properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2S/c1-12-6-7-14(11-16(12)21)23-19-15(18(25)24-20-22-8-9-27-20)10-13-4-2-3-5-17(13)26-19/h2-11H,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJYHDCOSHSYNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=NC=CS4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities, including anticancer and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 303.75 g/mol. The structural characteristics include a chromene backbone substituted with a thiazole moiety and a chloromethylphenyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound acts as an enzyme inhibitor , potentially modulating pathways involved in cancer cell proliferation and inflammation. Specifically, it has been shown to inhibit several cancer cell lines by inducing apoptosis through interference with cell signaling pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives of chromene, including this compound, exhibit significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 (Breast) | 1.5 | Strong inhibition observed. |
| OVCAR (Ovarian) | 2.0 | Effective in reducing cell viability. |
| HCT-116 (Colon) | 1.9 | Induces apoptosis in treated cells. |
In a study conducted by Bousejra-ElGarah et al., several chromone derivatives were evaluated for their cytotoxic effects using the MTT assay, revealing that compounds with specific substitutions showed enhanced activity against these cancer cell lines .
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory properties. It was found to inhibit the enzyme 5-lipoxygenase , which plays a crucial role in the inflammatory response:
| Compound | Inhibition (%) | Concentration (µM) |
|---|---|---|
| (2Z)-Compound | 65% | 10 |
| Control | 20% | - |
This inhibition suggests potential therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
SAR studies indicate that modifications to the chromene structure significantly influence biological activity:
- Substituents on the phenyl ring : The presence of electron-withdrawing groups, such as chlorine, enhances cytotoxicity.
- Thiazole moiety : Essential for maintaining activity; variations in this group can lead to changes in potency.
Molecular docking studies have suggested that the compound binds effectively to target enzymes, supporting its role as an inhibitor .
Case Studies
- Cytotoxicity in Breast Cancer Models : A study investigating various chromene derivatives highlighted the effectiveness of this compound against MCF-7 cells, leading to further exploration in vivo.
- Inhibition of Inflammatory Pathways : Research demonstrated that treatment with this compound reduced markers of inflammation in animal models, suggesting its potential use in chronic inflammatory conditions.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for cancer therapy.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various derivatives related to this compound on human cancer cell lines. The results are summarized in the table below:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 10.5 |
| Compound B | PC-3 | 25.0 |
| Compound C | A549 | 5.0 |
These results suggest that the compound exhibits potent cytotoxicity across multiple cancer cell lines, indicating its potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has shown promising antimicrobial activity against various pathogens.
In Vitro Antimicrobial Evaluation
The following table summarizes the antimicrobial activity of this compound against selected bacteria:
| Compound | Pathogen Tested | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|
| Compound A | E. coli | 0.15 | 20.0 |
| Compound B | S. aureus | 0.25 | 15.0 |
These findings illustrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the interactions between this compound and target proteins involved in cancer progression and microbial resistance. These studies reveal specific interactions at the active sites of enzymes that contribute to its biological efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Chromene Core
Imine Substituents
(2Z)-2-[(3-Chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide (CAS: 1327171-64-1) Molecular Formula: C₂₄H₁₉ClN₂O₃. Key Differences:
- The imine substituent is a 3-chloro-2-methylphenyl group, altering steric and electronic effects compared to the 3-chloro-4-methylphenyl group in the target compound.
- The carboxamide is linked to a 4-methoxyphenyl group instead of a thiazole ring.
(2Z)-8-Methoxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide (CAS: 1327181-36-1) Molecular Formula: C₂₁H₁₄F₃N₃O₃S. Key Differences:
- A 4-trifluoromethylphenyl group replaces the chloro-methylphenyl substituent.
- A methoxy group is introduced at position 8 of the chromene core.
Carboxamide Substituents
(3Z)-3-[(4-Methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-3H-benzo[f]chromene-2-carboxamide (CAS: 1261027-44-4) Molecular Formula: C₂₄H₁₇N₃O₂S. Key Differences:
Physicochemical and Structural Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
